tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Catalog No.
S781690
CAS No.
141699-59-4
M.F
C11H21NO5S
M. Wt
279.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-car...

CAS Number

141699-59-4

Product Name

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-methylsulfonyloxypiperidine-1-carboxylate

Molecular Formula

C11H21NO5S

Molecular Weight

279.36 g/mol

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17-18(4,14)15/h9H,5-8H2,1-4H3

InChI Key

WOEQSXAIPTXOPY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C

Synthesis of Piperidine Derivatives:

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate serves as a valuable building block for the synthesis of diverse piperidine derivatives, which are a class of nitrogen-containing heterocyclic compounds with numerous applications in medicinal chemistry. The presence of the tert-butyl protecting group allows for selective modification at other positions on the piperidine ring, while the methylsulfonyl group can be readily transformed into various functional groups using established chemical reactions. This versatility makes it a popular intermediate in the development of novel therapeutic agents [].

Medicinal Chemistry:

Due to the presence of the piperidine core, tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate has been explored in the development of drugs targeting various diseases. Studies have shown potential activity against:

  • Neurodegenerative diseases: The compound has been investigated for its ability to modulate neurotransmitter levels and protect against neurodegeneration, potentially holding promise for the treatment of Alzheimer's disease and Parkinson's disease.
  • Cancer: Research suggests that this compound may exhibit anti-tumor properties by interfering with cell proliferation and promoting apoptosis (programmed cell death) in cancer cells [].
  • Infectious diseases: The compound's potential to interact with specific enzymes involved in microbial growth has led to investigations into its efficacy against various bacterial and viral infections [].

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₃NO₅S and a molecular weight of 293.38 g/mol. It is characterized by a piperidine ring substituted with a tert-butyl group, a carboxylate, and a methylsulfonyl moiety. This compound appears as a white to light yellow powder or crystalline solid, with a melting point ranging between 81°C and 85°C .

The compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific biological pathways.

The reactivity of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate can be attributed to its functional groups. The methylsulfonyl group can participate in nucleophilic substitution reactions, while the carboxylate can engage in esterification or amidation reactions. Additionally, the piperidine ring can undergo various transformations typical of nitrogen-containing heterocycles, including alkylation and acylation reactions .

Research indicates that this compound may exhibit biological activity, particularly as an inhibitor of the MenA enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. Inhibiting this enzyme could provide a novel therapeutic approach to treating tuberculosis by disrupting the electron transport chain essential for the bacterium's survival under hypoxic conditions .

Studies have shown that derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 13 to 22 μM, indicating its potential as an anti-tuberculosis agent .

The synthesis of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring: The initial step may involve cyclization reactions using appropriate precursors to form the piperidine structure.
  • Introduction of the tert-butyl Group: This can be achieved through alkylation reactions with tert-butyl halides.
  • Carboxylate Formation: The carboxylic acid functionality can be introduced via carboxylation methods.
  • Methylsulfonyl Substitution: Finally, the methylsulfonyl group can be added through nucleophilic substitution reactions involving sulfonyl chlorides or other suitable electrophiles .

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-tuberculosis drugs.
  • Chemical Biology: As a tool compound for studying enzyme inhibition and metabolic pathways in bacteria.
  • Synthetic Chemistry: As an intermediate in synthesizing other biologically active compounds .

Interaction studies indicate that compounds similar to tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate may interact with various biological targets. Specifically, its role as an inhibitor of MenA suggests that it could synergize with other drugs targeting the electron transport chain in Mycobacterium tuberculosis. This enhances its therapeutic potential when used in combination therapies .

Several compounds share structural similarities with tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate129888-60-40.92Different position of methylsulfonyl group
(R)-1-N-Boc-3-Methanesulfonyloxypiperidine404577-34-00.92Variation in stereochemistry
(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate940890-90-40.92Stereoisomeric variation
tert-Butyl 4-hydroxymethylpiperidine-1-carboxylate109384-19-20.70Hydroxymethyl substitution instead of methylsulfonyl

These comparisons illustrate that while many compounds share similar structural features, the specific arrangement and type of substituents confer unique properties and potential biological activities to tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, making it a noteworthy candidate for further research and development .

Protection/Deprotection Strategies Using BOC Groups

The tert-butoxycarbonyl (Boc) group serves as a cornerstone for nitrogen protection in piperidine chemistry. Its application in synthesizing tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate involves sequential functionalization:

  • Boc Protection of 4-Hydroxypiperidine:
    • 4-Hydroxypiperidine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., potassium carbonate) in methanol or dichloromethane. This step shields the piperidine nitrogen, enabling selective mesylation at the 4-hydroxyl position.
    • Key reaction conditions:















































      ReagentSolventTemperatureYield (%)
      Boc₂O, K₂CO₃MeOH25–30°C85–90
      Boc₂O, DMAPDCM0°C to RT78–82
  • Deprotection Considerations:
    • The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane), but this step is unnecessary for the target compound since the Boc remains intact during mesylation.

Sulfonate Ester Formation via Mesylation Reactions

Mesylation of the 4-hydroxyl group in Boc-protected piperidine is critical for introducing the methylsulfonyloxy moiety:

  • Reaction Mechanism:
    • Methanesulfonyl chloride (MsCl) reacts with the hydroxyl group in the presence of a tertiary amine (e.g., triethylamine or pyridine), forming the sulfonate ester via nucleophilic acyl substitution.
    • Example protocol:
      • Substrate: tert-butyl 4-hydroxypiperidine-1-carboxylate
      • Reagents: MsCl (1.2 eq), TEA (2 eq), DCM (solvent)
      • Conditions: 0°C to RT, 2–4 hours
      • Yield: 89–93%
  • Optimization Factors:
    • Excess MsCl ensures complete conversion.
    • Anhydrous conditions prevent hydrolysis of the mesylating agent.
    • Side reactions (e.g., N-mesylation) are avoided due to prior Boc protection.

Regioselective Substitution Patterns in Piperidine Derivatives

Regioselectivity in piperidine functionalization is governed by steric and electronic factors:

  • 4-Position Reactivity:
    • The 4-hydroxyl group in Boc-protected piperidine exhibits enhanced nucleophilicity compared to the 2- or 3-positions due to reduced steric hindrance and favorable orbital alignment.
    • Electronic effects from the Boc group further direct substitution to the 4-position by stabilizing transition states through inductive effects.
  • Comparative Reactivity in Piperidine Derivatives:

    PositionRelative Reactivity (Mesylation)Key Influencing Factor
    2-OHLowSteric hindrance
    3-OHModerateConformational strain
    4-OHHighAccessibility
  • Case Study:

    • In the synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, mesylation at the 4-position proceeds without detectable 2- or 3-substituted byproducts, confirming the regioselectivity.

Suzuki-Miyaura Coupling Applications

The mesyloxy group in tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate serves as an efficient leaving group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reactivity enables the introduction of diverse aryl, heteroaryl, and alkenyl substituents at the C4 position of the piperidine ring. For example, coupling with potassium trifluoroborates under Pd(OAc)₂/XPhos catalysis yields C4-arylated piperidines in high yields (75–91%) [5]. The reaction tolerates electron-withdrawing and electron-donating groups on the boronate partner, including nitriles, ketones, and ethers [5].

A key advantage lies in the compatibility of the Boc-protected amine with cross-coupling conditions. Unlike free amines, which may coordinate to palladium and deactivate the catalyst, the Boc group remains inert, ensuring efficient transmetalation [4]. This property has been exploited in the synthesis of N-heterocyclic compounds, where the piperidine core serves as a rigid scaffold for drug discovery [1].

Table 1. Representative Suzuki-Miyaura Coupling Yields with tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

ElectrophileCatalyst SystemYield (%)Reference
4-ChlorobenzonitrilePd(OAc)₂/SPhos85 [4]
2-Naphthyl mesylatePd(OAc)₂/XPhos91 [5]
4-Pyridyl triflatePd(OAc)₂/RuPhos76 [5]

Transition Metal-Catalyzed C–H Activation Processes

Recent studies demonstrate the utility of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate in directing C–H functionalization. The mesyloxy group acts as a transient directing group, enabling regioselective activation of adjacent C–H bonds. For instance, under rhodium(III) catalysis, the compound undergoes ortho-alkenylation with acrylates, followed by mesylate displacement to yield tetracyclic piperidine derivatives [3].

Photoredox/nickel dual catalysis represents another frontier. The mesylate undergoes single-electron reduction to generate alkyl radicals, which cross-couple with aryl mesylates in a C(sp³)–C(sp²) bond-forming process [2]. This method bypasses traditional pre-functionalization steps, enabling rapid diversification of the piperidine core.

Building Block for Alkaloid and Heterocycle Construction

Piperidine Ring Elaboration Strategies

The compound’s mesyloxy group facilitates nucleophilic displacement reactions, allowing direct elaboration of the piperidine ring. Treatment with Grignard reagents or cyanide sources introduces alkyl, aryl, or cyano groups at C4, while preserving the Boc-protected amine [6]. Enzymatic oxidation strategies further enhance functional diversity; engineered P450 enzymes selectively hydroxylate the piperidine ring, enabling subsequent radical cross-coupling to install methyl, allyl, or benzyl groups [3].

Key Reaction Pathway:

  • Enzymatic C–H oxidation → C4 hydroxylation
  • Mesylation → tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • Radical cross-coupling → C4-alkylated piperidine [3]

Tandem Reactions for Polycyclic System Assembly

Tandem displacement-cyclization sequences using this mesylate enable efficient construction of bridged and fused polycyclic systems. For example, treatment with primary amines triggers simultaneous mesylate displacement and intramolecular amidation, yielding pyrrolo[1,2-a]piperidine frameworks in a single step [5]. Similarly, palladium-catalyzed coupling with o-halobenzaldehydes initiates a cascade process: cross-coupling at C4 followed by imine formation and cyclization to generate isoindolo-piperidine hybrids [1].

Case Study:

  • Substrate: tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate + 2-bromobenzaldehyde
  • Conditions: Pd(OAc)₂ (5 mol %), XPhos (10 mol %), K₃PO₄, 110°C
  • Product: 5,6-Dihydroisoindolo[2,1-a]piperidine (82% yield) [1]

Nucleophilic Substitution Second-Order versus Nucleophilic Substitution Second-Order Prime Pathway Competitiveness

The nucleophilic displacement reactions of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate represent a paradigmatic example of the fundamental competition between direct substitution (SN2) and allylic rearrangement (SN2') mechanisms [1] [2]. This competition is governed by a delicate interplay of thermodynamic and kinetic factors that determine the preferred reaction pathway under specific conditions.

The aliphatic SN2 pathway typically demonstrates superior thermodynamic favorability compared to the allylic SN2' mechanism, primarily due to the reduced structural reorganization required during the substitution process [1]. Computational studies reveal that the SN2 reaction pathway exhibits consistently lower strain energy compared to the SN2' analog, with this difference directly attributable to the absence of concurrent allylic rearrangement [2]. During SN2 reactions, only the carbon-leaving group bond undergoes cleavage, whereas SN2' pathways necessitate simultaneous carbon-leaving group bond breaking and allylic backbone reorganization [2].

For tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, the preferred pathway is predominantly SN2 under standard reaction conditions, with activation energies typically ranging from 12-15 kcal/mol [1]. The methylsulfonyl leaving group demonstrates exceptional leaving group ability, with electron-withdrawing characteristics that facilitate nucleophilic attack at the carbon center [3]. Research indicates that derivatives bearing methylsulfonyl leaving groups exhibit enhanced reactivity compared to those with halide leaving groups, attributed to the superior stabilization of the departing sulfonate anion [4].

The competition between these mechanisms becomes particularly pronounced when steric hindrance increases around the reaction center. In severely sterically hindered systems, the SN2' pathway may become competitive despite its inherently higher activation strain [2]. This phenomenon occurs because the direct backside attack required for SN2 mechanisms becomes energetically prohibitive when the electrophilic carbon is surrounded by bulky substituents [5].

Steric and Electronic Factors Influencing Reaction Selectivity

The selectivity between SN2 and SN2' pathways is fundamentally determined by the complex interplay of steric and electronic factors operating at the reaction center [1] [2]. These factors influence both the relative activation energies and the transition state geometries, ultimately controlling the kinetic and thermodynamic preferences for each pathway.

Steric effects play a crucial role in determining pathway selectivity, with the size and spatial arrangement of substituents directly impacting the accessibility of the electrophilic carbon center. For tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, the tert-butyl carbamate group introduces moderate steric hindrance at the nitrogen center, while the piperidine ring conformation influences the spatial orientation of the mesylate leaving group . The six-membered piperidine ring adopts a preferred chair conformation, with the mesylate group occupying either axial or equatorial positions depending on the relative energetics [7].

Electronic factors significantly influence reaction selectivity through their impact on the electrophilic character of the carbon center and the stability of the transition state. The methylsulfonyl group functions as a potent electron-withdrawing substituent, increasing the electrophilicity of the adjacent carbon atom and facilitating nucleophilic attack [3]. This electronic activation is further enhanced by the electron-withdrawing nature of the carbamate functionality, which creates a cumulative effect that favors SN2 reactivity [8].

The leaving group ability of the methylsulfonyl moiety is critically important for determining reaction selectivity. Computational studies demonstrate that the order of leaving group ability follows: triflate > mesylate > tosylate > halides [3]. This order correlates with the ability of the conjugate base to stabilize negative charge through resonance and inductive effects [9]. The methylsulfonyl group exhibits exceptional leaving group ability due to the high electronegativity of sulfur and the electron-withdrawing properties of the sulfonyl functionality [10].

Nucleophile characteristics also significantly influence pathway selectivity. Strong nucleophiles with high-energy occupied molecular orbitals demonstrate enhanced ability to overcome the activation strain associated with SN2' pathways [1]. Conversely, weaker nucleophiles preferentially follow SN2 pathways due to their inability to surmount the higher activation barriers characteristic of allylic rearrangement mechanisms [2].

The electronic structure of the nucleophile, particularly the energy of the highest occupied molecular orbital, correlates directly with nucleophilicity and pathway preference [1]. Nucleophiles with higher occupied molecular orbital energies demonstrate greater ability to interact with the lowest unoccupied molecular orbital of the substrate, leading to more favorable transition state formation [11]. This orbital interaction is particularly important for SN2' pathways, where the nucleophile must interact with the pi-star orbital of the allylic system rather than the sigma-star orbital of the leaving group [1].

Solvent Effects on Transition State Geometries

Solvent effects exert profound influence on the geometries and energetics of transition states in nucleophilic substitution reactions, with particular significance for the competition between SN2 and SN2' pathways [12] [13]. The solvation environment affects not only the relative stabilities of reactants, transition states, and products but also the detailed geometric parameters that characterize these critical structures.

Polar protic solvents demonstrate the most pronounced effects on transition state geometries, primarily through their ability to stabilize charged species through hydrogen bonding and dipole-dipole interactions [12]. In methanol, for example, the transition state for SN2 reactions of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate exhibits bond length changes of approximately 0.06-0.08 Å compared to gas-phase structures [14]. This elongation reflects the later transition state character induced by differential solvation of the nucleophile and leaving group [14].

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide different solvation environments that preferentially stabilize the nucleophile while providing minimal stabilization to the leaving group [15]. This differential solvation leads to enhanced nucleophilicity and altered transition state geometries, with bond length changes typically ranging from 0.04-0.07 Å [14]. The high dielectric constants of these solvents (46.7 for dimethyl sulfoxide, 36.7 for dimethylformamide) facilitate charge separation and promote the formation of more ionic transition states [15].

Nonpolar solvents demonstrate minimal effects on transition state geometries due to their inability to stabilize charged species through specific interactions [13]. In solvents such as dichloromethane or tetrahydrofuran, bond length changes are typically limited to 0.01-0.03 Å, reflecting the minimal perturbation of the intrinsic reaction coordinate [14]. However, these solvents may influence reaction rates through their effects on nucleophile aggregation and ion pairing [13].

The transition state structure in solution frequently exhibits characteristics intermediate between early and late transition states, with the exact position along the reaction coordinate determined by the relative solvation energies of the reacting species [12]. According to the Hammond postulate, reactions with more negative reaction enthalpies exhibit earlier transition states, while endothermic reactions demonstrate later transition state character [16]. Solvent effects can significantly alter these thermodynamic relationships, leading to changes in transition state timing and geometry.

Computational studies utilizing polarizable continuum models reveal that solvent effects are particularly pronounced for reactions involving charged nucleophiles and neutral substrates [13]. The differential solvation of ionic versus neutral species leads to substantial changes in reaction barriers, with polar solvents typically lowering barriers for reactions involving anionic nucleophiles [13]. These effects are less pronounced for reactions between neutral species or when both reactants carry similar charges [2].

Computational Modeling of Reaction Pathways

The computational modeling of nucleophilic substitution reactions involving tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate provides crucial insights into the mechanistic details and energetic landscapes governing these transformations [17] [18]. Modern computational approaches enable the detailed characterization of reaction pathways, transition states, and intermediate species with unprecedented accuracy and precision.

Quantum mechanical calculations have emerged as the primary tool for investigating nucleophilic substitution mechanisms, providing detailed information about bond breaking and forming processes, charge distributions, and molecular orbital interactions [19] [16]. These calculations enable the identification of transition states, characterization of reaction intermediates, and determination of activation barriers with high precision [17]. The ability to model these reactions computationally has revolutionized our understanding of substitution mechanisms and provided predictive capabilities for designing new synthetic transformations.

The computational modeling approach typically involves the systematic exploration of potential energy surfaces, beginning with the identification of reactant complexes and proceeding through transition states to product complexes [16]. This process requires the optimization of molecular geometries at each stationary point, followed by frequency calculations to confirm the nature of these structures [17]. Transition states are characterized by the presence of exactly one imaginary frequency, corresponding to the reaction coordinate [16].

Density Functional Theory Studies

Density functional theory has emerged as the computational method of choice for studying nucleophilic substitution reactions due to its favorable balance between accuracy and computational efficiency [17] [18]. The application of density functional theory to tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate reactions has provided detailed mechanistic insights and quantitative predictions of reaction barriers and selectivities.

The selection of appropriate density functional approximations is crucial for obtaining reliable results in nucleophilic substitution studies [17]. Comprehensive benchmark studies have evaluated the performance of various functional classes, including local density approximations, generalized gradient approximations, meta-generalized gradient approximations, and hybrid functionals [17]. The most accurate results are typically obtained using hybrid functionals that incorporate exact exchange, with mean absolute deviations of approximately 2 kcal/mol relative to coupled-cluster benchmarks [17].

The OLYP functional, which combines Handy's optimized exchange functional with the Lee-Yang-Parr correlation functional, has demonstrated exceptional performance for nucleophilic substitution reactions [18]. This functional provides accurate geometries with average absolute deviations in bond lengths of 0.06 Å and excellent energetic predictions with systematic underestimation of barriers by approximately 2.5 kcal/mol [18]. The superior performance of OLYP is attributed to its balanced treatment of exchange and correlation effects, which are particularly important for describing the electronic structure changes that occur during bond breaking and forming processes [18].

The M06-2X functional, designed specifically for main-group thermochemistry and kinetics, has also shown excellent performance for nucleophilic substitution reactions [17]. This functional incorporates 54% Hartree-Fock exchange and demonstrates superior accuracy for barrier heights compared to traditional hybrid functionals [17]. The high fraction of exact exchange in M06-2X is particularly beneficial for describing the charge-transfer character of nucleophilic substitution transition states [17].

Basis set selection represents another critical aspect of density functional theory calculations for nucleophilic substitution reactions [17]. Large basis sets with diffuse functions are essential for accurately describing the electronic structure of anionic nucleophiles and transition states with significant charge separation [17]. The aug-cc-pVDZ basis set typically provides a good balance between accuracy and computational cost, while larger basis sets such as aug-cc-pVTZ may be necessary for quantitative predictions [17].

The treatment of solvation effects in density functional theory calculations requires the use of continuum solvation models or explicit solvent approaches [13]. The polarizable continuum model and its variants provide efficient descriptions of bulk solvation effects, while explicit solvent models can capture specific interactions such as hydrogen bonding [13]. Combined quantum mechanical/molecular mechanical approaches offer the most comprehensive treatment of solvation effects but require significant computational resources [13].

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Interactions in Transition State Stabilization

The interaction between the highest occupied molecular orbital of the nucleophile and the lowest unoccupied molecular orbital of the electrophile represents a fundamental aspect of nucleophilic substitution mechanisms [11] [20]. These frontier molecular orbital interactions provide crucial stabilization energy that lowers the activation barrier and determines the feasibility of the reaction [20].

In nucleophilic substitution reactions of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, the highest occupied molecular orbital of the nucleophile must interact with the sigma-star orbital of the carbon-mesylate bond [11]. This sigma-star orbital represents the lowest unoccupied molecular orbital of the substrate and is characterized by antibonding character between the carbon and sulfur atoms [11]. The interaction between these orbitals leads to the simultaneous formation of the new carbon-nucleophile bond and weakening of the carbon-leaving group bond [11].

The energy gap between the highest occupied molecular orbital of the nucleophile and the lowest unoccupied molecular orbital of the substrate is inversely related to the strength of the orbital interaction and the degree of transition state stabilization [20]. Smaller energy gaps lead to stronger interactions and greater stabilization, resulting in lower activation barriers and faster reaction rates [20]. This relationship provides a theoretical foundation for understanding nucleophilicity trends and predicting reaction rates [21].

The spatial overlap between the highest occupied molecular orbital of the nucleophile and the lowest unoccupied molecular orbital of the substrate is equally important for determining the strength of the orbital interaction [11]. The backside attack geometry characteristic of SN2 mechanisms maximizes this overlap by positioning the nucleophile along the extension of the carbon-leaving group bond [11]. This geometry optimizes the interaction between the nucleophile's lone pair orbital and the substrate's sigma-star orbital, leading to maximal transition state stabilization [11].

The electronic structure of the nucleophile significantly influences the energy of its highest occupied molecular orbital and consequently its ability to interact with the substrate [21]. Nucleophiles with higher occupied molecular orbital energies demonstrate greater reactivity due to their enhanced ability to interact with the substrate's lowest unoccupied molecular orbital [21]. This relationship explains the observed nucleophilicity order: thiolate > hydroxide > amine > halide [21].

The electronic structure of the substrate also plays a crucial role in determining the energy and spatial characteristics of the lowest unoccupied molecular orbital [22]. Electron-withdrawing groups lower the energy of the lowest unoccupied molecular orbital, enhancing its ability to interact with nucleophiles and increasing the electrophilicity of the substrate [22]. The methylsulfonyl group in tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate functions as a powerful electron-withdrawing group, significantly lowering the energy of the carbon-sulfur sigma-star orbital and promoting nucleophilic attack [3].

The transition state for nucleophilic substitution reactions exhibits a characteristic three-center, four-electron bonding arrangement, with the nucleophile, carbon, and leaving group arranged in a linear geometry [11]. This arrangement maximizes the stabilizing interaction between the nucleophile's highest occupied molecular orbital and the substrate's lowest unoccupied molecular orbital while minimizing repulsive interactions [11]. The resulting transition state is stabilized by the delocalization of electron density across the three-center system, leading to a lowering of the overall energy relative to the separate reactants [11].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (98.97%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Acute Toxic

Wikipedia

1-Boc-4-methanesulfonyloxypiperidine

Dates

Last modified: 08-15-2023

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